molecular formula C17H20Cl2NO4P B5057277 Diethyl {[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl}phosphonate

Diethyl {[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl}phosphonate

Cat. No.: B5057277
M. Wt: 404.2 g/mol
InChI Key: WCVPKQIJKAJDCT-UHFFFAOYSA-N
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Description

Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor. One common method involves the use of 3,5-dichloroaniline and 3-hydroxybenzaldehyde as starting materials. The reaction proceeds via a condensation reaction followed by phosphorylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts such as boron trifluoride etherate can enhance the efficiency of the reaction . The reaction mixture is typically stirred at room temperature for an extended period, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate involves its interaction with molecular targets such as enzymes. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can disrupt essential biochemical pathways in pathogens, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate is unique due to the presence of both dichloro and hydroxy substituents on the phenyl rings. These substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[(3,5-dichloroanilino)-diethoxyphosphorylmethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2NO4P/c1-3-23-25(22,24-4-2)17(12-6-5-7-16(21)8-12)20-15-10-13(18)9-14(19)11-15/h5-11,17,20-21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVPKQIJKAJDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC(=CC(=C2)Cl)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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